Adipokinetic hormone, tabanus atratus

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Adipokinetic hormone (AKH) is a peptide hormone that plays a crucial role in the regulation of energy homeostasis in insects. Tabanus atratus is a species of horse fly that produces AKH.

Mécanisme D'action

Adipokinetic hormone, tabanus atratus acts on specific receptors located on the surface of target cells, triggering a cascade of intracellular signaling events. The ultimate effect of Adipokinetic hormone, tabanus atratus signaling is the mobilization of stored energy reserves, such as glycogen and triglycerides, to meet the energy demands of the insect. This process involves the activation of enzymes involved in energy metabolism, as well as the release of glucose and other energy substrates into the hemolymph.

Effets Biochimiques Et Physiologiques

Adipokinetic hormone, tabanus atratus has a number of biochemical and physiological effects on insects. It stimulates the breakdown of stored energy reserves, leading to increased levels of circulating glucose and other energy substrates. It also plays a role in the regulation of lipid metabolism and the mobilization of fatty acids. In addition, Adipokinetic hormone, tabanus atratus has been shown to have effects on the nervous system, including the regulation of neurotransmitter release and the modulation of neuronal activity.

Avantages Et Limitations Des Expériences En Laboratoire

Adipokinetic hormone, tabanus atratus has several advantages for lab experiments, including its well-characterized mechanism of action and the availability of synthetic analogs. However, there are also some limitations to its use, including the fact that its effects may vary depending on the insect species being studied. In addition, the use of Adipokinetic hormone, tabanus atratus in experiments may be complicated by the presence of other hormones and signaling molecules that interact with the Adipokinetic hormone, tabanus atratus signaling pathway.

Orientations Futures

There are several areas of future research that could be explored in relation to Adipokinetic hormone, tabanus atratus. One area of interest is the role of Adipokinetic hormone, tabanus atratus in the regulation of reproduction and development in insects. Another area of potential research is the use of Adipokinetic hormone, tabanus atratus and its analogs as insecticides or pest control agents. Finally, there is also potential for the development of novel therapies based on the Adipokinetic hormone, tabanus atratus signaling pathway, particularly in the areas of metabolism and energy homeostasis.

Méthodes De Synthèse

Adipokinetic hormone, tabanus atratus is synthesized in the corpora cardiaca of insects, which are neuroendocrine glands located near the brain. The synthesis of Adipokinetic hormone, tabanus atratus involves the cleavage of a larger precursor protein, pro-Adipokinetic hormone, tabanus atratus, into the active hormone. This process is mediated by specific enzymes, and the resulting Adipokinetic hormone, tabanus atratus is then released into the hemolymph, the insect equivalent of blood.

Applications De Recherche Scientifique

Adipokinetic hormone, tabanus atratus has been the subject of extensive research due to its role in regulating energy homeostasis in insects. It has been implicated in the regulation of metabolism, flight, and stress response. Adipokinetic hormone, tabanus atratus has also been shown to play a role in the regulation of reproduction and development in some insect species.

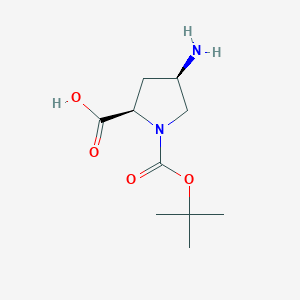

Propriétés

Numéro CAS |

125666-75-3 |

|---|---|

Nom du produit |

Adipokinetic hormone, tabanus atratus |

Formule moléculaire |

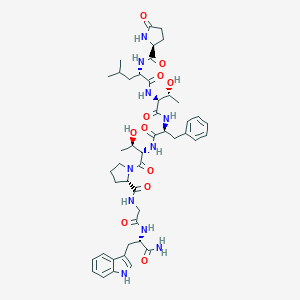

C46H62N10O11 |

Poids moléculaire |

931 g/mol |

Nom IUPAC |

(2S)-N-[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C46H62N10O11/c1-24(2)19-33(52-41(62)31-16-17-36(59)50-31)42(63)54-38(25(3)57)45(66)53-34(20-27-11-6-5-7-12-27)43(64)55-39(26(4)58)46(67)56-18-10-15-35(56)44(65)49-23-37(60)51-32(40(47)61)21-28-22-48-30-14-9-8-13-29(28)30/h5-9,11-14,22,24-26,31-35,38-39,48,57-58H,10,15-21,23H2,1-4H3,(H2,47,61)(H,49,65)(H,50,59)(H,51,60)(H,52,62)(H,53,66)(H,54,63)(H,55,64)/t25-,26-,31+,32+,33+,34+,35+,38+,39+/m1/s1 |

Clé InChI |

DYARVOBLSMKKFY-FIUAKXNFSA-N |

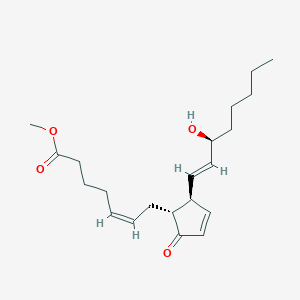

SMILES isomérique |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]5CCC(=O)N5)O |

SMILES |

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C5CCC(=O)N5 |

SMILES canonique |

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C5CCC(=O)N5 |

Autres numéros CAS |

125666-75-3 |

Séquence |

XLTFTPGW |

Synonymes |

adipokinetic hormone, Tabanus atratus pGlu-Leu-Thr-Phe-Thr-Pro-Gly-Trp-NH2 Taa-AKH Tabanus atratus adipokinetic hormone |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 2-(5-chloro-2,2'-dioxospiro[indole-3,3'-pyrrolidine]-1-yl)acetate](/img/structure/B163828.png)